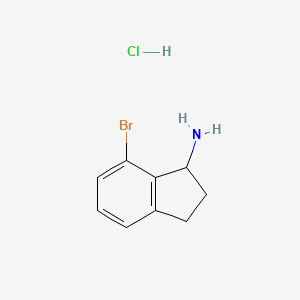

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZGPZBKLDACAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061980-70-7 | |

| Record name | 1H-Inden-1-amine, 7-bromo-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061980-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method includes the reaction of 2,3-dihydro-1H-inden-1-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-amine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Products may include 7-bromoindanone or 7-bromoindan-1-carboxylic acid.

Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.

Substitution: Depending on the substituent, products can vary widely, including 7-hydroxy-2,3-dihydro-1H-inden-1-amine or 7-amino-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to various receptors or enzymes. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Solubility: Soluble in polar solvents (e.g., DMSO, methanol); requires heating and sonication for full dissolution .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month .

Comparison with Structural Analogs

Positional Isomers of Brominated Dihydroindenamine Hydrochlorides

Key differences arise from the position of the bromine substituent and stereochemistry:

Structural Insights :

- 7-Bromo vs. 4-Bromo : The meta-substituted bromine in the 7-position reduces electronic activation of the aromatic ring compared to the para-substituted 4-Bromo isomer, impacting its utility in Suzuki-Miyaura couplings .

Commercial Availability and Suppliers

Biological Activity

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a brominated derivative of indanamine, characterized by its unique bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the amine group significantly influences its reactivity and binding affinity to various biomolecules. This compound may interact with enzymes and receptors, leading to diverse biological effects, although the exact pathways remain to be fully elucidated.

Potential Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Preliminary studies suggest it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could position it as a candidate for neuropharmacological applications.

Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Neuropharmacological | Modulates serotonin and dopamine pathways |

Anticancer Properties

One notable study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against melanoma cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It was tested against a panel of bacterial strains, showing promising results in inhibiting bacterial growth. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Neuropharmacological Effects

A preliminary investigation into the neuropharmacological effects revealed that this compound could modulate neurotransmitter levels in vitro. This suggests a potential role in treating neurological disorders, although further studies are needed to validate these findings .

Q & A

Q. What synthetic methodologies are applicable for 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride?

A multi-step synthesis is typical for such brominated indenamine derivatives. For example, analogous compounds (e.g., 5-bromo or 6-bromo isomers) are synthesized via bromination of precursor indenes, followed by amine functionalization and cyclization. Evidence from similar syntheses shows 5-step routes with yields ranging from 14% to 23%, involving reagents like carbodiimides and hydroxybenzotriazole (HOBt) for coupling . Optimization of reaction parameters (e.g., temperature, solvent polarity) and purification via recrystallization or column chromatography is critical.

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify regioselectivity of bromination and amine configuration. For example, in a related dihydroindenamine derivative, aromatic protons resonate at δ 7.2–7.4 ppm, while the dihydro backbone protons appear between δ 2.5–3.5 ppm .

- Reverse-Phase HPLC: Purity (>95%) is confirmed via retention time (e.g., tR = 8.2 min) and peak integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 248.55 for 6-bromo isomers) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential irritancy .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic yields be improved for brominated dihydroindenamine derivatives?

Low yields (e.g., 14–23% in 5-step syntheses ) suggest bottlenecks in bromination efficiency or amine protection/deprotection steps. Strategies include:

- Catalyst Screening: Palladium catalysts for selective C–Br bond formation.

- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity.

- Flow Chemistry: Enhances mixing and heat transfer for exothermic steps.

Q. How should researchers resolve discrepancies in spectral data during characterization?

- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing 5-bromo vs. 7-bromo isomers) .

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry for chiral centers .

Q. What mechanistic insights are critical for studying nucleophilic substitution reactions involving this compound?

- Kinetic Isotope Effects (KIE): Compare reaction rates using 79Br vs. 81Br isotopes to probe bond-breaking steps.

- Computational Modeling: Density Functional Theory (DFT) predicts transition states and regioselectivity in bromination .

- In Situ Monitoring: ReactIR or LC-MS tracks intermediate formation during coupling reactions .

Q. How can enantiomeric purity be achieved for chiral derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.